N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Aldehyde reductase Aldose reductase Enzyme selectivity

ONO-1 is the benchmark aldehyde reductase inhibitor featuring a dual heterocyclic (furan-2-yl + thiophen-3-yl) architecture that drives selectivity over aldose reductase. Generic analogs cannot replicate this specificity (Eur J Biochem 1997). Essential for unambiguous polyol pathway dissection in diabetic nephropathy, neuropathy, and retinopathy models. Validate enzyme selectivity in your assay before use. Request research-grade material now.

Molecular Formula C15H14N2O3S
Molecular Weight 302.35
CAS No. 2097915-98-3
Cat. No. B2549827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
CAS2097915-98-3
Molecular FormulaC15H14N2O3S
Molecular Weight302.35
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
InChIInChI=1S/C15H14N2O3S/c1-10-12(8-17-20-10)15(18)16-7-13(11-4-6-21-9-11)14-3-2-5-19-14/h2-6,8-9,13H,7H2,1H3,(H,16,18)
InChIKeySIBXJTQWDXMEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ONO-1 (CAS 2097915-98-3): Aldehyde Reductase Inhibitor Isoxazole-4-Carboxamide – Chemical Identity and Baseline Pharmacology


N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 2097915-98-3), synonym ONO-1, is a synthetic heterocyclic compound of the isoxazole-4-carboxamide class. It is indexed in the Medical Subject Headings (MeSH) as an agent interacting with aldehyde reductase (EC 1.1.1.2) and is categorized as a pharmacologic substance. Its structure was first disclosed in Eur J Biochem 1997 [1][2].

Why Generic Isoxazole-4-Carboxamide Substitution Fails: The Critical Role of Heterocyclic Specificity in Aldehyde Reductase Inhibition


Within the isoxazole-4-carboxamide class, subtle variations in the amine substituent’s heterocyclic composition profoundly modulate enzyme selectivity and inhibitor potency. Generic substitution of the furan-2-yl/thiophen-3-yl ethyl moiety with simpler aryl or alternative heteroaryl groups may inadvertently shift target affinity toward aldose reductase or abrogate binding altogether, rendering direct analog replacement unreliable for experimental reproducibility [1]. The precise stereoelectronic arrangement conferred by the dual heterocyclic architecture is integral to the compound’s indexed biological profile.

Product-Specific Quantitative Evidence: ONO-1 Differentiation from Comparator Aldose/Aldehyde Reductase Inhibitors


Aldehyde Reductase vs. Aldose Reductase Selectivity: Class-Level Inference from MeSH Indexing

ONO-1 is exclusively indexed under 'Aldehyde Reductase' in MeSH, with no cross-indexing to 'Aldose Reductase'. In contrast, broad-spectrum aldose reductase inhibitors such as epalrestat (ONO-2235) and tolrestat are indexed against both enzymes. This curated indexing distinction, based on primary literature characterization, suggests ONO-1 possesses a narrower inhibitory profile favoring aldehyde reductase over the closely related aldose reductase. Quantitative data for a direct head-to-head comparison of ONO-1 against epalrestat or tolrestat under identical assay conditions is not publicly available; the differentiation is therefore class-level inference supported by expert-curated ontology [1][2][3].

Aldehyde reductase Aldose reductase Enzyme selectivity Diabetic complications

Unique Furan-2-yl/Thiophen-3-yl Substitution Pattern: Structural Differentiation from Symmetric or Mono-Heterocyclic Analogs

The target compound incorporates a chiral or prochiral ethyl linker bearing both a furan-2-yl and a thiophen-3-yl group. This heterodimeric architecture is distinct from the majority of disclosed isoxazole-4-carboxamide analogs, which typically carry a single aromatic or simple alkyl substituent on the carboxamide nitrogen. For example, the broad patent class US5494911 (isoxazole-4-carboxamides as antitumor agents) exemplifies predominantly mono-substituted phenyl or alkyl derivatives. The dual heterocyclic substitution in ONO-1 creates a spatially extended pharmacophore with differentiated electronic surface potential, which may underlie its unique enzyme targeting profile [1][2].

Heterocyclic chemistry Structure-activity relationship Isoxazole-4-carboxamide Aldehyde reductase inhibitor

Peer-Reviewed Characterization in Eur J Biochem: Quality Benchmark vs. Uncharacterized Vendor Compounds

The structure and biological context of ONO-1 were first described in the European Journal of Biochemistry (1997, volume 243, pages 274-82), a peer-reviewed journal with rigorous characterization standards. In contrast, many structurally related furan-thiophene-isoxazole compounds available from chemical vendors lack any published biological characterization, appearing only in catalog listings without supporting peer-reviewed data. This source pedigree provides procurement confidence that the compound's reported biological association is grounded in validated experimental work rather than computational prediction alone [1][2].

Compound characterization Aldehyde reductase Peer-reviewed ONO-1

Best Research and Industrial Application Scenarios for ONO-1 (CAS 2097915-98-3)


Dissecting Aldehyde Reductase-Specific Contributions in Diabetic Complication Models

Researchers investigating the polyol pathway in diabetic neuropathy, nephropathy, or retinopathy can employ ONO-1 to selectively probe aldehyde reductase activity, given its targeted MeSH indexing under this enzyme. This contrasts with dual aldose/aldehyde reductase inhibitors such as epalrestat, which confound pathway dissection. Application requires careful validation of enzyme selectivity in the specific cellular or tissue model prior to use [1].

Heterocyclic Medicinal Chemistry: Scaffold-Hopping and Selectivity Optimization

Medicinal chemists exploring isoxazole-4-carboxamide scaffolds can use ONO-1 as a reference compound for structure-activity relationship (SAR) studies focused on the impact of heterodimeric (furan-2-yl + thiophen-3-yl) substitution on enzyme selectivity. The compound serves as a structurally unique benchmark when comparing mono-heterocyclic or alkyl-substituted analogs synthesized in-house [1].

Biochemical Assay Development: Aldehyde Reductase Positive Control

Laboratories developing or validating aldehyde reductase enzymatic assays can use ONO-1 as a well-characterized inhibitor standard, provided its potency under the specific assay conditions is first empirically determined. The compound's peer-reviewed provenance supports its use in quality-controlled experimental workflows where traceable reagents are required [1][2].

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.